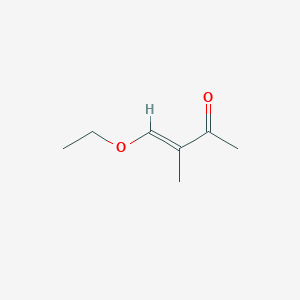
3-[(1R)-3-Bisisopropylamino-1-phenylpropyl-4-hydroxy Benzoic Acid Methyl Ester Dibenzoyl-D-tartaric Acid Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as Methyl 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoate Dibenzoyl-D-tartaric Acid, has a molecular formula of C41H45NO11 and a molecular weight of 727.80 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Applications De Recherche Scientifique
Occurrence, Fate, and Behavior in Aquatic Environments
The review by Haman et al. (2015) focuses on parabens, esters of para-hydroxybenzoic acid, which are structurally related to the compound . These compounds, primarily used as preservatives, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite efficient removal from wastewater, parabens persist at low levels in effluents and are ubiquitous in surface waters and sediments. Their environmental presence reflects the widespread use of paraben-based products and their continuous introduction into ecosystems. The study highlights the need for further research on the toxicity of chlorinated by-products of parabens, suggesting an area where compounds similar to the one mentioned might be studied for environmental impact and degradation products (Haman et al., 2015).
Analytical Methods for Identification in Cosmetics
Research by Mallika J.B.N et al. (2014) presents various analytical methods for determining the concentration of methyl paraben, a benzoic acid derivative, in cosmetics. This review underlines the importance of accurate measurement of such compounds in consumer products, reflecting regulatory requirements and safety assessments. Techniques like spectrophotometric methods and high-performance liquid chromatography (HPLC) are emphasized for their suitability in complex sample analysis, pointing towards potential methodologies for analyzing the compound of interest in various matrices (Mallika J.B.N et al., 2014).
Polymers Based on Divalent Metal Salts of p-Aminobenzoic Acid
Matsuda (1997) reviews the use of divalent metal salts of p-aminobenzoic acid in synthesizing ionic polymers, suggesting potential applications for compounds with benzoic acid components. These polymers have applications in creating metal-containing cured resins with high impact strength, demonstrating the utility of benzoic acid derivatives in materials science. This area of research might offer insights into developing new materials with enhanced properties using complex compounds like the one described (Matsuda, 1997).
Mécanisme D'action
Target of Action
We do know that it is afungistatic compound widely used as a food preservative . Its primary mode of action involves interactions with cellular components, but specific targets remain elusive.
Mode of Action
Here’s where things get interesting! When ingested, the compound is absorbed into cells. If the intracellular pH drops to 5 or lower, it significantly inhibits the anaerobic fermentation of glucose through phosphofructokinase (PFK). In simpler terms, it messes with the cell’s energy production machinery. The efficacy of this compound depends on the pH of the food it’s in – a pH-dependent superhero, if you will .
Pharmacokinetics
Let’s break down the ADME (absorption, distribution, metabolism, and excretion) properties:
- Excretion : As the sodium salt (sodium benzoate), it’s excreted, leading to decreased ammonia levels and amino acid excretion .
Result of Action
At the molecular and cellular levels, this compound disrupts energy production, affecting cell viability.
Keep in mind that further studies are essential to unravel the full story behind this intriguing compound. 🧪🔍🌟
Safety and Hazards
Propriétés
IUPAC Name |
(2S,3S)-2,3-dibenzoyloxybutanedioic acid;methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.C18H14O8/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h6-12,15-17,20,25H,13-14H2,1-5H3;1-10,13-14H,(H,19,20)(H,21,22)/t20-;13-,14-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYHCVNJYDVBJD-XUJFBUFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H45NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747176 |
Source


|
| Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1294517-15-9 |
Source


|
| Record name | (2S,3S)-2,3-Bis(benzoyloxy)butanedioic acid--methyl 3-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)




